molecular formula C6H3Cl2N3 B1317187 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 918538-05-3

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1317187
CAS RN: 918538-05-3
M. Wt: 188.01 g/mol
InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N
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Description

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H3Cl2N3 . It is a yellow-green solid with a molecular weight of 188.01 . This compound is an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine has been achieved through various methods. One approach involves a copper (II)-catalyzed coupling-cyclization, leading to small molecules based on a novel structural motif . Another method involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine consists of a pyrrolo[2,1-f][1,2,4]triazine core, which is a fused heterocycle. This core is an integral part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine has been used as a key component in the synthesis of kinase inhibitors . For example, 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine has been discovered as an inhibitor of IGF-1R .


Physical And Chemical Properties Analysis

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a yellow-green solid with a density of 1.69 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Cancer Therapy: Kinase Inhibition

The pyrrolo[2,1-f][1,2,4]triazine scaffold is integral to several kinase inhibitors used in cancer therapy. Kinase inhibitors target specific proteins or enzymes that are dysregulated in cancer, offering a more targeted approach than traditional chemotherapy . For example, compounds containing this scaffold have been used in the development of drugs like avapritinib, which are crucial in the treatment of certain types of cancer.

Antiviral Drug Development

This heterocycle is the parent moiety of the antiviral drug remdesivir, which has been recognized for its efficacy against a wide array of RNA viruses, including SARS/MERS-CoV and COVID-19 . The compound’s role in the structure of remdesivir highlights its importance in the development of treatments for viral infections.

Synthetic Methodologies

The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine derivatives is a field of interest due to the compound’s therapeutic potential. Various synthetic protocols have been developed, classified into categories such as synthesis from pyrrole derivatives and transition metal-mediated synthesis . These methodologies are crucial for the scalable production of the compound for research and therapeutic use.

Treatment of Emerging Viruses

Derivatives of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine have shown promise in the treatment of Ebola and other emerging viruses. This highlights the compound’s potential as a versatile tool in the fight against new and unpredictable viral threats .

Inhibition of Cellular Proliferation

The compound has been used in the development of EGFR inhibitors that slow cellular proliferation in human colon tumor cell lines. This application is significant in the context of developing new treatments for cancers that are resistant to existing therapies .

Hedgehog Signaling Pathway Inhibition

The hedgehog (Hh) signaling pathway is another target for compounds containing the 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine scaffold. Inhibitors of this pathway can potentially be used to treat cancers that involve aberrant activation of the Hh pathway .

Safety And Hazards

The safety data sheet for 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine suggests avoiding breathing mist, gas, or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZGZNRUUJXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580282
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

CAS RN

918538-05-3
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918538-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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